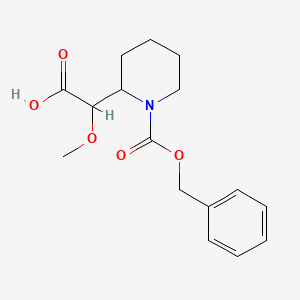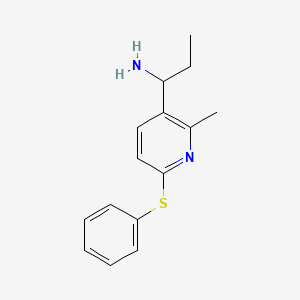
5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid is a heterocyclic compound that contains both a thiazole ring and a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of the thiazole ring, which is known for its biological activity, makes this compound a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with ethyl 2-bromo-5-ethoxybenzoate under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the yield and purity of the product. The purification process typically involves recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and inhibit their activity, leading to therapeutic effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial properties . The compound can also interact with cellular pathways involved in cancer cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler compound with similar biological activities.
2-Ethoxybenzoic acid: Lacks the thiazole ring but shares the benzoic acid moiety.
5-(2-Aminothiazol-4-yl)-2-methoxybenzoic acid: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
5-(2-Aminothiazol-4-yl)-2-ethoxybenzoic acid is unique due to the combination of the thiazole ring and the ethoxybenzoic acid moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent compared to its simpler analogs.
Properties
Molecular Formula |
C12H12N2O3S |
|---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
5-(2-amino-1,3-thiazol-4-yl)-2-ethoxybenzoic acid |
InChI |
InChI=1S/C12H12N2O3S/c1-2-17-10-4-3-7(5-8(10)11(15)16)9-6-18-12(13)14-9/h3-6H,2H2,1H3,(H2,13,14)(H,15,16) |
InChI Key |
NCQZHDFRZTYBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)
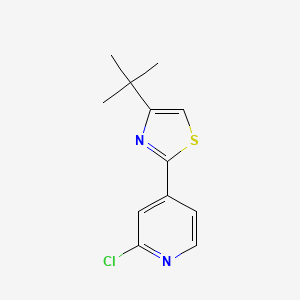
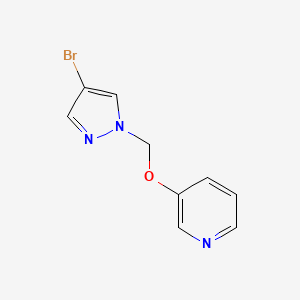

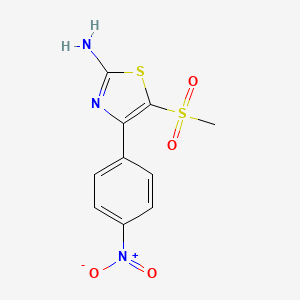
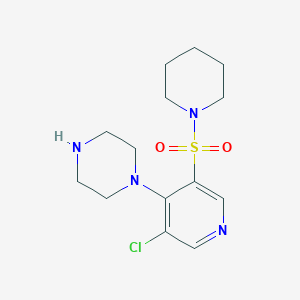
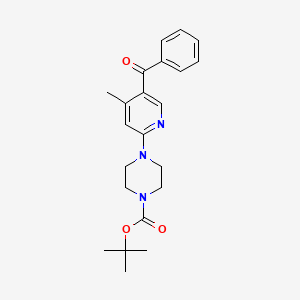
![Methyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11797380.png)
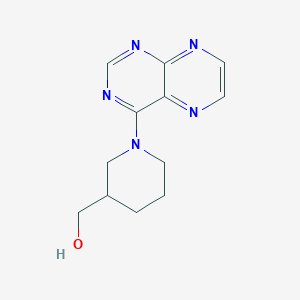

![N-Methylbenzo[d]oxazol-6-amine](/img/structure/B11797397.png)
